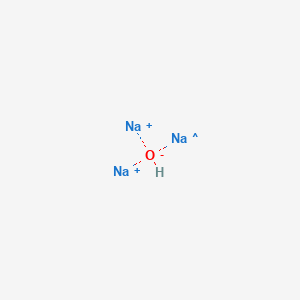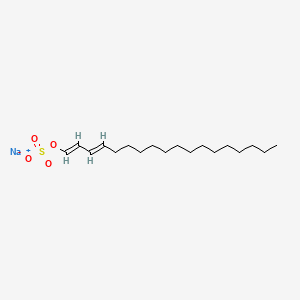
Trisodium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium oxide, with the chemical formula Na₃O, is an inorganic compound composed of sodium and oxygen. It is a white, crystalline solid that is highly reactive and typically exists in a hydrated form. This compound is known for its strong basic properties and is used in various industrial and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisodium oxide can be synthesized through the direct reaction of sodium metal with oxygen gas. The reaction is highly exothermic and requires controlled conditions to prevent explosive outcomes: [ 6Na + O₂ → 2Na₃O ]
Industrial Production Methods: In industrial settings, this compound is often produced by the thermal decomposition of sodium peroxide (Na₂O₂) in the presence of sodium metal: [ Na₂O₂ + 2Na → 2Na₃O ] This method ensures a more controlled and scalable production process.
Chemical Reactions Analysis
Types of Reactions: Trisodium oxide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form sodium peroxide.
Reduction: Can be reduced by hydrogen gas to form sodium hydroxide.
Substitution: Reacts with water to form sodium hydroxide and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Requires oxygen gas and elevated temperatures.
Reduction: Involves hydrogen gas and a catalyst.
Substitution: Reacts readily with water at room temperature.
Major Products Formed:
Oxidation: Sodium peroxide (Na₂O₂)
Reduction: Sodium hydroxide (NaOH)
Substitution: Sodium hydroxide (NaOH) and hydrogen gas (H₂)
Scientific Research Applications
Trisodium oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a strong base in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of buffer solutions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of glass, ceramics, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of trisodium oxide primarily involves its strong basic properties. It readily dissociates in water to form hydroxide ions (OH⁻), which can neutralize acids and participate in various chemical reactions. The molecular targets and pathways involved include:
Neutralization Reactions: Reacts with acids to form water and salts.
Catalysis: Acts as a catalyst in certain chemical reactions by providing hydroxide ions.
Comparison with Similar Compounds
Trisodium oxide can be compared with other similar compounds, such as:
Sodium hydroxide (NaOH): Both are strong bases, but sodium hydroxide is more commonly used due to its stability and ease of handling.
Sodium peroxide (Na₂O₂): Sodium peroxide is an oxidizing agent, whereas this compound is primarily a strong base.
Sodium carbonate (Na₂CO₃): Sodium carbonate is a weaker base compared to this compound and is used in different applications, such as water softening and glass production.
Uniqueness: this compound’s strong basicity and reactivity make it unique among sodium compounds. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its importance in scientific research and industry.
Properties
CAS No. |
87331-12-2 |
|---|---|
Molecular Formula |
HNa3O+ |
Molecular Weight |
85.977 g/mol |
InChI |
InChI=1S/3Na.H2O/h;;;1H2/q;2*+1;/p-1 |
InChI Key |
QCELJRUXBHRLJH-UHFFFAOYSA-M |
Canonical SMILES |
[OH-].[Na].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)








![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)




